12-Methyltetradecanoic acid
Overview
Description
12-Methyl Myristic Acid, also known as 12-Methyltetradecanoic Acid, is a branched-chain saturated fatty acid. It is an anteiso-C15 fatty acid, which means it has a methyl group attached to the twelfth carbon of the myristic acid chain. This compound is found in various natural sources, including bacteria, dairy products, and certain fish species .
Mechanism of Action
Target of Action
The primary target of 12-Methyltetradecanoic acid (12-MTA) is the appressorium formation of the rice blast fungus, Magnaporthe oryzae . Appressoria are specialized infectious structures produced by the fungus, and their formation is crucial for the pathogen’s ability to infect plants .
Mode of Action
12-MTA interacts with its target by inhibiting the formation of appressoria in M. oryzae . It specifically inhibits the appressorium formation with an IC50 value of 83.5 μM . This interaction results in a decrease in the fungus’s ability to infect plants, thereby acting as an antifungal agent .
Biochemical Pathways
It is known that 12-mta is a branched-chain fatty acid and its presence can influence lipid metabolism and cell signaling
Result of Action
The molecular and cellular effects of 12-MTA’s action primarily involve the inhibition of appressorium formation in M. oryzae, leading to a reduction in the fungus’s infectious capabilities . Additionally, 12-MTA has been shown to repress the extracellular production of surfactants required for swarming motility in Pseudomonas aeruginosa PAO1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 12-MTA. For instance, the presence of other fatty acids in the environment can affect the incorporation and subsequent effects of 12-MTA . Furthermore, the temperature and pH of the environment could potentially influence the stability and efficacy of 12-MTA. More research is needed to fully understand how environmental factors influence the action of 12-MTA.
Biochemical Analysis
Biochemical Properties
12-Methyltetradecanoic acid interacts with key enzymes involved in fatty acid metabolism, such as acetyl-CoA carboxylase and fatty acid synthase . By impacting the activity of these enzymes, this compound alters the synthesis and degradation of lipids . It is also studied for its antibacterial properties .
Cellular Effects
This compound has been shown to influence cell function. It represses the extracellular production of surfactants required for swarming motility in Pseudomonas aeruginosa PAO1 . This suggests that this compound can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It can impact the activity of key enzymes involved in fatty acid metabolism, thereby altering the synthesis and degradation of lipids .
Temporal Effects in Laboratory Settings
It is known that this compound is used in studies on the properties and functions of medium-chain anteiso-fatty acids .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been used to treat corneal vascularisation in mouse models of corneal alkali injury and corneal Pseudomonas aeruginosa infection .
Metabolic Pathways
The metabolic pathways that this compound is involved in are related to fatty acid metabolism . The specific enzymes or cofactors that it interacts with are yet to be fully identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Methyl Myristic Acid can be synthesized through the hydrolysis of triacylglycerols followed by derivatization with phenacylbromide. The process involves the catalytic action of lipase to hydrolyze the triacylglycerols, extraction of the fatty acids, and their subsequent derivatization .
Industrial Production Methods: Industrial production of 12-Methyl Myristic Acid often involves the extraction from natural sources such as nutmeg, where it is present as trimyristin. The trimyristin is hydrolyzed to yield myristic acid, which can then be methylated to produce 12-Methyl Myristic Acid .
Chemical Reactions Analysis
Types of Reactions: 12-Methyl Myristic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce myristyl aldehyde and myristyl alcohol.
Reduction: Reduction reactions can convert it into its corresponding alcohol.
Substitution: It can participate in substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Myristyl aldehyde and myristyl alcohol.
Reduction: Myristyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
12-Methyl Myristic Acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Myristic Acid: A common saturated fatty acid with a straight chain structure.
Methyl Myristate: The methyl ester of myristic acid, used as a lubricant in various applications.
14-Methylhexadecanoic Acid: Another branched-chain fatty acid with similar properties.
Uniqueness: 12-Methyl Myristic Acid is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to straight-chain fatty acids. Its antibacterial and anti-hyperlipidemic properties further distinguish it from other similar compounds .
Properties
IUPAC Name |
12-methyltetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJLHAPJBUBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970381 | |
Record name | 12-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5502-94-3 | |
Record name | Anteisopentadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5502-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aseanostatin P5 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10970381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-Methyltetradecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL MYRISTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0OL0Z8US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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